molecular formula C7H10O B6154925 1-ethynyl-1-(methoxymethyl)cyclopropane CAS No. 2229183-81-5

1-ethynyl-1-(methoxymethyl)cyclopropane

Cat. No.: B6154925
CAS No.: 2229183-81-5
M. Wt: 110.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-1-(methoxymethyl)cyclopropane is a chemical compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with an ethynyl group and a methoxymethyl group. It is known for its unique structural features, which make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethynyl-1-(methoxymethyl)cyclopropane typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.

    Substitution: The cyclopropane ring is then functionalized with an ethynyl group and a methoxymethyl group. This can be done using appropriate reagents and catalysts under controlled conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Ethynyl-1-(methoxymethyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethynyl-1-(methoxymethyl)cyclopropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethynyl-1-(methoxymethyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Ethynyl-1-(methoxymethyl)cyclopropane can be compared with other cyclopropane derivatives, such as:

    1-ethynylcyclopropane: Lacks the methoxymethyl group, resulting in different reactivity and applications.

    1-(methoxymethyl)cyclopropane: Lacks the ethynyl group, leading to different chemical properties and uses.

    1-ethynyl-1-(hydroxymethyl)cyclopropane:

The presence of both the ethynyl and methoxymethyl groups in this compound makes it unique and versatile for various applications .

Properties

CAS No.

2229183-81-5

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.